Carrageenan

Descripción general

Descripción

Carrageenans are a family of natural linear sulfated polysaccharides extracted from red edible seaweeds . They are widely used in the food industry for their gelling, thickening, and stabilizing properties . Carrageenans contain 15–40% ester-sulfate content, which makes them anionic polysaccharides . They can be mainly categorized into three different classes based on their sulfate content: Kappa-carrageenan, Iota-carrageenan, and Lambda-carrageenan .

Synthesis Analysis

The carrageenan conversion process consists of three steps: First, the sulfotransferase converts γ-carrageenan to μ-carrageenan, and then, the galactose-6-sulfurylase converts the μ-carrageenan to the final κ-carrageenan .Molecular Structure Analysis

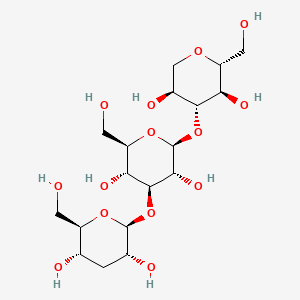

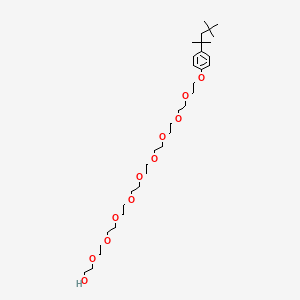

Carrageenans are large, highly flexible molecules that form curling helical structures . They are high-molecular-weight polysaccharides made up of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), forming the disaccharide repeating unit of carrageenans .Chemical Reactions Analysis

This compound can be chemically modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC), which shows enhanced membrane conductivity .Physical and Chemical Properties Analysis

Carrageenans are sulfated polysaccharides isolated from marine red algae that share a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . They are classified based on the number and the position of the sulfate ester groups and the occurrence of a 3,6 anhydro-ring in the α-linked galactose .Aplicaciones Científicas De Investigación

Ultrasonic Analysis and Estimation

Carrageenan concentration can be estimated using ultrasonic waves and back propagation neural networks. This method is valuable for direct estimation in food, pharmaceutical, and cosmetic industries and can be utilized for online measurement of compounds (Reddy Prasad et al., 2010).

Blends and Composites in Drug Delivery

This compound blends and composites have significant roles in controlled drug delivery systems, wound dressing, and tissue engineering due to their biodegradability and biocompatibility. They are also used in the food industry as thickening or gelling materials (Zia et al., 2017).

Biological Properties and Structural Analysis

Carrageenans exhibit biological activities related to inflammatory and immune responses. They are potent inhibitors of certain viruses, and their chemical modifications may lead to prototypes for treating diseases like herpes and AIDS (Campo et al., 2009).

Drug Delivery Systems

In pharmaceuticals, this compound serves as an excipient, used in oral extended-release tablets, as an extrusion aid for pellets, and as a carrier in micro/nanoparticles systems. It’s also used in tissue regeneration and cell delivery (Li et al., 2014).

Biopolymer Particles Synthesis

This compound is used in synthesizing nano-scale biopolymer particles, potentially applicable in food and pharmaceuticals for encapsulating and delivering bioactive components (Koralegedara et al., 2020).

Enhancement of this compound-Based Films

This compound-based films, a substitute for synthetic plastics, have seen improvements through blending with other polymers, plasticizers, and nanomaterial reinforcements. These advancements extend the range of applications in flexible films (Sedayu et al., 2019).

Hydrogels for Tissue Engineering

This compound-based hydrogels are emerging in tissue engineering due to their resemblance to native glycosaminoglycans. They are used in drug delivery systems, bone and cartilage tissue engineering, wound healing, and antimicrobial formulations (Yegappan et al., 2018).

Food and Pharmaceutical Applications

This compound has wide applications in experimental medicine, pharmaceutical formulations, cosmetics, and the food industry. It is valued for its properties, extraction methods, and application versatility (Prajapati et al., 2014).

Mecanismo De Acción

Target of Action

Carrageenan, a sulfated polysaccharide derived from red algae , primarily targets macrophages and mucosal surfaces . It interacts with these targets to trigger various biological responses.

Mode of Action

This compound interacts with its targets in a unique way. It forms a protective barrier on mucosal surfaces in a purely physical mode of action . Due to its high water-binding capacity, this compound forms soft gels in the presence of water, leading to a protecting and moisturizing film on mucosal surfaces . This film acts as a barrier against various external influences such as viruses or allergens .

In the context of inflammation, this compound activates peritoneal macrophages to produce pro-inflammatory cytokines such as TNF and IL-1β . The production of pro-IL-1β relies on TLR4/TRIF/SYK/reactive oxygen species (ROS) signaling pathway .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. It triggers innate immune pathways of inflammation, involving the canonical and noncanonical pathways of NF-kB activation . The maturation of pro-IL1β into IL-1β is dependent on canonical NLRP3 inflammasome activation via Pannexin-1/P2X7/K + efflux signaling .

Pharmacokinetics

It’s known that this compound can be degraded into lower molecular weight oligosaccharides, which have been reported to have promising pharmacological properties and potential therapeutic applications .

Result of Action

The result of this compound’s action is multifaceted. It leads to the production of pro-inflammatory cytokines in macrophages , and it forms a protective barrier on mucosal surfaces, helping to heal the damaged mucosal surfaces and alleviating the nasal symptoms of the infection . This compound also blocks virus particles, leading to a significant reduction of the viral load in nasal fluid and preventing new infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the extraction process of this compound is affected by different environmental factors and the source of biomass, which can vary and significantly impact the yield . Furthermore, marine bacteria contribute substantially to cycle macroalgae polysaccharides in marine environments .

Direcciones Futuras

Carrageenan has enormous economic potential in a wide range of industries, including pharmaceuticals, food, cosmetics, printing, and textiles . The future of this compound-based hydrogels is placed at the extremes of balancing their functional therapeutic requirements and functions, their accessibility in relatively greater quantities, and the obvious comprehending of their individual physiochemistry .

Análisis Bioquímico

Biochemical Properties

Carrageenans are classified into three major types: kappa (κ)-, iota (ι)-, and lambda (λ)-carrageenan . They share a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . Enzymes which degrade carrageenans are called carrageenases and are produced only by marine bacterial species . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .

Cellular Effects

Carrageenan has been reported to have promising pharmacological properties and potential therapeutic applications . Studies of the effects of κ-carrageenan on human intestinal and hepatic cell lines revealed that the polysaccharide was not absorbed and did not present cytotoxicity nor induced oxidative stress or proinflammatory proteins .

Molecular Mechanism

This compound activates peritoneal macrophages to produce pro-inflammatory cytokines such as TNF and IL-1β . While this compound-induced TNF production/secretion depends on TLR4/MyD88 signaling, the production of pro-IL-1β relies on TLR4/TRIF/SYK/reactive oxygen species (ROS) signaling pathway .

Temporal Effects in Laboratory Settings

The impacts of environmental conditions (temperature, salinity, and nutrients) on growth, semi-refined this compound yield, gel strengths, and viscosity were assessed on the red seaweed Kappaphycus alvarezii in laboratory culture .

Dosage Effects in Animal Models

This compound at 0.3 and 1 mg produces only ipsilateral effects that are shorter-lasting: 24 h for 0.3 mg and up to 3 weeks for 1 mg . Intra-articular injection of 3 mg of this compound also produces significant decrease of the mechanical withdrawal threshold ipsilaterally (between 3 and 7 weeks) and contralaterally (between 3 and 6 weeks) .

Metabolic Pathways

This compound is synthesized through a series of complex biochemical pathways primarily catalyzed by sulfotransferases and galactosyltransferases and their derivate enzymes . This compound’s chemical and rheological properties are altered by the addition of sulfate ester groups and anhydrogalactose, which alters its gelling and viscosity properties .

Transport and Distribution

This compound is primarily produced through aquaculture-based seaweed farming, with Eucheuma and Kappaphycus species accounting for more than 90% of global output . The geographic distribution of this compound use is global, with its market position relative to other major hydrocolloids, the applications for which it is used, and the types and grades of this compound available .

Subcellular Localization

This compound is found in the cell wall of red seaweed . It accounts for a large portion of the marine algal compound market and is used in various industries including food and pharmaceutical .

Propiedades

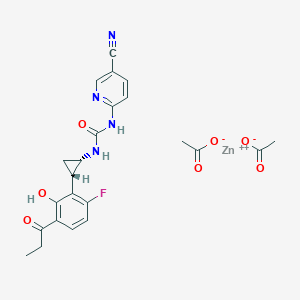

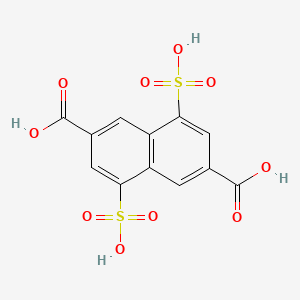

IUPAC Name |

zinc;1-(5-cyanopyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3.2C2H4O2.Zn/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16;2*1-2(3)4;/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27);2*1H3,(H,3,4);/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVMMEOXYDMDKI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O.CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O7Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

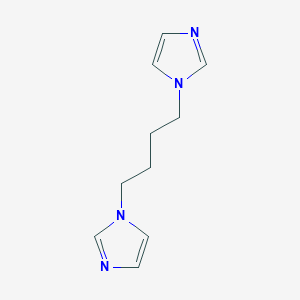

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)